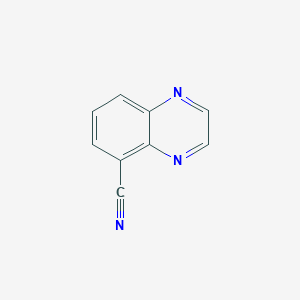

quinoxaline-5-carbonitrile

Description

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. scispace.comijpsjournal.com This structural motif is a cornerstone in heterocyclic chemistry due to its presence in a wide array of biologically active molecules and functional materials. mtieat.orgresearchgate.net The versatility of the quinoxaline scaffold allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. sapub.orgwisdomlib.org

Derivatives of quinoxaline have been extensively studied and have shown potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. researchgate.netsapub.orgwisdomlib.orgresearchgate.net For instance, certain quinoxaline-containing compounds are known to inhibit the growth of Gram-positive bacteria and show activity against tumors. ijpsjournal.comipp.pt The structural framework of quinoxaline is also found in some antibiotics like echinomycin (B1671085) and levomycin. sapub.orgipp.pt The development of new synthetic methodologies for quinoxaline derivatives remains an active area of research, aiming to create novel compounds with enhanced therapeutic properties. mtieat.orgencyclopedia.pub The inherent chemical properties of the quinoxaline ring system, including its ability to participate in various chemical reactions, make it a valuable building block in the synthesis of complex organic molecules. sapub.orgchimicatechnoacta.ru

Interactive Table: General Properties of Quinoxaline

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6N2 | scispace.com |

| Molecular Weight | 130.15 g/mol | scispace.com |

| Appearance | White crystalline powder | scispace.com |

| Melting Point | 29–30 °C | scispace.comwisdomlib.org |

| Solubility | Soluble in water | scispace.comwisdomlib.org |

| Basicity (pKa) | 0.56 | encyclopedia.pub |

Rationale for Research on Carbonitrile-Functionalized Quinoxalines

The introduction of a carbonitrile (–C≡N) group onto the quinoxaline scaffold introduces unique electronic and steric properties, providing a strong rationale for dedicated research. Heterocyclic molecules containing a cyano group are valuable intermediates in drug discovery. nih.gov The carbonitrile group is a potent electron-withdrawing group, which can significantly influence the chemical reactivity and biological activity of the parent quinoxaline molecule.

Research into carbonitrile-functionalized quinoxalines is driven by the potential to create novel compounds with specific therapeutic applications. For example, some quinoxaline-2-carbonitrile derivatives have been investigated for their antitumor activities, particularly against hypoxic solid tumors. mdpi.comresearchgate.netsemanticscholar.orgbiosynth.com The presence of the carbonitrile group has been shown to have a positive effect on the antitumor properties of certain quinoxaline derivatives. researchgate.net Furthermore, the electrochemical properties of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have been studied to understand their mechanism of action and to aid in the design of new drugs. semanticscholar.org The synthesis and evaluation of various carbonitrile-substituted quinoxalines contribute to a deeper understanding of structure-activity relationships, which is crucial for the rational design of new therapeutic agents. researchgate.netnih.gov

Scope and Research Focus of Quinoxaline-5-Carbonitrile Investigations

Current research on this compound is sharply focused on its synthesis, chemical characterization, and exploration as a building block for more complex molecules with potential biological activities. lookchem.com Investigations aim to understand how the specific placement of the carbonitrile group at the 5-position of the quinoxaline ring influences its properties and reactivity.

This compound serves as a key intermediate in the synthesis of novel compounds. lookchem.com For instance, it has been used as a precursor for the synthesis of quinoxaline-5-carboxylic acid, a compound that has shown protective effects against certain types of hearing loss in preclinical studies. cloudfront.net The chemical properties of this compound, such as its molecular formula (C9H5N3) and molecular weight (155.16 g/mol ), are well-documented. lookchem.combldpharm.com Researchers are actively exploring its utility in creating diverse molecular architectures with potential applications in medicinal chemistry. lookchem.com The stereoselective synthesis of derivatives like cis,cis-configured perhydrothis compound highlights the advanced synthetic chemistry being applied to this specific scaffold. researchgate.net

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 77130-32-6 | lookchem.combldpharm.comarctomsci.com |

| Molecular Formula | C9H5N3 | lookchem.combldpharm.com |

| Molecular Weight | 155.16 g/mol | lookchem.combldpharm.com |

| IUPAC Name | This compound | chemspider.com |

| SMILES | N#CC1=C2N=CC=NC2=CC=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZUFBQNUNLUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342447 | |

| Record name | 5-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77130-32-6 | |

| Record name | 5-Quinoxalinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinoxaline 5 Carbonitrile and Its Derivatives

Classical Condensation Reactions for Quinoxaline (B1680401) Core Formation

The foundational methods for constructing the quinoxaline ring system have been established for over a century and traditionally involve the condensation of ortho-diaminobenzenes with 1,2-dicarbonyl compounds. These classical approaches, while effective, often necessitate specific conditions such as elevated temperatures and the use of catalysts. mdpi.comijpsjournal.com

Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds

The most fundamental and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.comijpsjournal.comnih.govsapub.orgrsc.orgresearchgate.net This reaction, first reported by Körner and Hinsberg in 1884, forms the bedrock of quinoxaline chemistry. mdpi.comijpsjournal.comrsc.orgencyclopedia.pub The process typically involves reacting the diamine and dicarbonyl components in a suitable solvent, often with heating, to yield the corresponding quinoxaline derivative. sapub.org A variety of dicarbonyl compounds, including 1,2-diketones, 1,2-ketoesters, and their surrogates like α-haloketones and α-hydroxyketones, can be utilized in this reaction. mtieat.orgrsc.org

The reaction conditions for this condensation can be varied to optimize yields and reaction times. For instance, the use of glycerol (B35011) and water at 90°C can produce quinoxaline derivatives in high yields (85–91%) within a short timeframe of 4–6 minutes. mdpi.comijpsjournal.comencyclopedia.pub Other approaches have explored the use of catalysts to facilitate the reaction at room temperature, such as alumina-supported heteropolyoxometalates, which have demonstrated high yields. nih.gov The use of methanol (B129727) as a solvent has also been shown to afford quinoxalines in medium to excellent yields in just one minute at ambient temperature, even on a gram scale. thieme-connect.com

| Diamine | Dicarbonyl Compound | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | 1,2-dicarbonyl derivative | Glycerol/Water | 90°C, 4-6 min | 85-91% | mdpi.comijpsjournal.comencyclopedia.pub |

| o-phenylenediamine | Benzil | AlMoVP on Alumina/Toluene (B28343) | Room Temperature | 92% | nih.gov |

| Aryldiamine | Dicarbonyl compound | Methanol | Room Temperature, 1 min | Medium to Excellent | thieme-connect.com |

Modified Classical Approaches (e.g., Hinsberg method, Korner method)

The Hinsberg and Körner methods are foundational to quinoxaline synthesis, both relying on the condensation of 1,2-arylenediamines with reactive 1,2-dicarbonyl moieties. mtieat.org These classical strategies have been modified over the years to improve efficiency and expand the substrate scope. rsc.org One significant modification involves the use of surrogates for the 1,2-dicarbonyl compound, such as α-haloketones or α-hydroxyketones. mtieat.orgrsc.org These modifications often aim to create milder reaction conditions and avoid the use of harsh acids or high temperatures that were characteristic of the earliest procedures. nih.gov

Modern Synthetic Strategies for Carbonitrile Introduction in Quinoxaline Frameworks

While classical methods focus on the formation of the quinoxaline ring, modern strategies have been developed to specifically introduce the carbonitrile group, particularly at the C-5 position. These methods often employ metal catalysis or transition-metal-free approaches to achieve targeted functionalization.

Targeted Functionalization at the Quinoxaline C-5 Position

Directly introducing a carbonitrile group at the C-5 position of a pre-formed quinoxaline ring can be challenging. However, methods involving the multi-component reaction of active methylene (B1212753) compounds, carbon disulfide, and malononitrile (B47326) with specific carbonyl-containing multi-ring compounds have been used to synthesize derivatives like 6'-amino-2'-(arylidene)spiro[indeno[1,2-b]quinoxaline encyclopedia.pubrsc.orgdithiine]-5'-carbonitrile. scispace.comresearchgate.net This indicates that complex structures bearing a carbonitrile group on a quinoxaline-fused system can be assembled in a one-pot reaction.

Metal-Catalyzed Reaction Pathways (e.g., Cu(OAc)2 catalyzed cyclocondensation)

Metal catalysts play a significant role in modern quinoxaline synthesis. Copper(II) acetate (B1210297) (Cu(OAc)₂) has been effectively used as a catalyst in the cyclocondensation of o-phenylenediamines with aromatic alkynes to produce quinoxalines. mdpi.comencyclopedia.pub This method, conducted in toluene at 70°C, provides the desired products in high yields. mdpi.comencyclopedia.pub Other copper salts, such as CuBr₂, have also been utilized to catalyze the reaction between phenylenediamine and nitro-olefins. mdpi.com

The use of copper catalysts is not limited to the formation of the quinoxaline core. For instance, copper-catalyzed reactions have been employed in the synthesis of various N-heterocycles, showcasing the versatility of this metal in C-N bond formation. chim.it While not directly forming quinoxaline-5-carbonitrile, these methods highlight the potential for copper-catalyzed cyanation of a suitably functionalized quinoxaline precursor.

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Phenylacetylene | Cu(OAc)₂·H₂O, Cs₂CO₃, DMPA | Toluene, 70°C, 8h | 86% | mdpi.comencyclopedia.pub |

| Phenylenediamine, Nitro-olefins | CuBr₂ | Ethanol (B145695), 110°C, 2-4h | 35-90% | mdpi.com |

Transition-Metal-Free Synthetic Approaches

In a push towards more sustainable and environmentally friendly chemistry, several transition-metal-free methods for quinoxaline synthesis have been developed. rsc.orgrsc.org These approaches often rely on the use of organocatalysts or catalyst-free conditions. rsc.org For example, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be achieved using organocatalysts like nitrilotris(methylenephosphonic acid). rsc.org

Furthermore, catalyst-free protocols have been reported, such as the reaction between aryldiamines and dicarbonyl compounds in methanol at room temperature, which proceeds rapidly to give high yields of quinoxalines. thieme-connect.com While these methods primarily focus on the formation of the quinoxaline ring, they provide a "green" platform upon which subsequent functionalization to introduce a carbonitrile group could be performed. The development of transition-metal-free methods for direct cyanation reactions is an active area of research and holds promise for the synthesis of this compound. cncb.ac.cn

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of quinoxaline derivatives, offering substantial advantages over conventional heating methods. These techniques often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. e-journals.inresearchgate.net

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This method has been successfully applied to the synthesis of various quinoxaline derivatives. e-journals.inudayton.edu A key advantage is the significant reduction in reaction time, often from hours to mere minutes. e-journals.inmdpi.com For instance, the condensation of diamines and dicarbonyls to form quinoxalines can be achieved in as little as 3.5 minutes under microwave irradiation, with excellent yields ranging from 80-90%. e-journals.in This rapid "microwave flash heating" not only accelerates the reaction but can also suppress the formation of side products. e-journals.in

A notable application is the synthesis of 2,3-disubstituted quinoxalines. By reacting 2,3-dichloroquinoxaline (B139996) with various nucleophiles in a microwave synthesizer, researchers have achieved high yields of the desired products in a solvent-free environment within 5 minutes at 160°C. udayton.edu This method proves to be a robust, one-pot procedure for accessing symmetrically substituted quinoxalines without the need for metal catalysts. doaj.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 2-5 hours | 42-51 | Reflux in solvent |

| Microwave-Assisted | 5-15 minutes | 88+ | Closed vessel, 500W |

This table illustrates the significant improvements in reaction time and yield when using microwave-assisted methods compared to traditional heating. mdpi.com

Ultrasonic Synthesis:

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. This technique, often referred to as sonochemistry, utilizes the phenomenon of acoustic cavitation to create localized high-temperature and high-pressure zones, thereby accelerating the reaction rate. niscpr.res.inresearchgate.net The synthesis of quinoxaline derivatives through the condensation of 1,2-diketones and 1,2-diamines has been shown to be highly efficient under ultrasound irradiation at room temperature, yielding products in the range of 80-99%. scielo.br

Ultrasound-assisted synthesis is considered a green chemistry approach as it often allows for milder reaction conditions and can be performed in environmentally friendly solvents like water and ethanol. niscpr.res.inscielo.brrsc.org For example, the oxidative cyclization of o-phenylenediamine and α-bromo ketones to form quinoxalines has been successfully carried out in ethanol with the aid of ultrasound, resulting in high yields. niscpr.res.in The use of ultrasound has been shown to be more effective than conducting the reaction in boiling ethanol or at room temperature without sonication. scielo.br

Multi-Component Reactions for Carbonitrile-Substituted Quinoxalines

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netfrontiersin.org This approach is particularly valuable for generating libraries of structurally diverse compounds, such as carbonitrile-substituted quinoxalines, in a time- and resource-efficient manner. researchgate.netscribd.com

One example of an MCR for quinoxaline synthesis involves the reaction of a terminal alkyne with an electron-rich π-nucleophile in the presence of oxalyl chloride, followed by cyclocondensation with a 1,2-diaminoarene. This sequence yields 2-substituted 3-ethynyl quinoxalines. frontiersin.org Another approach utilizes a one-pot heterocyclization involving substituted acetophenones, o-phenylenediamine, and a tosyl isocyanide derivative to produce a diverse library of quinoxalines. scribd.com

The advantages of MCRs align well with the principles of green chemistry due to their high atom economy, reduced number of synthetic steps, and potential for one-pot transformations. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for introducing functional groups onto aromatic rings, including the quinoxaline scaffold. The electron-deficient nature of the quinoxaline ring makes it susceptible to attack by nucleophiles. rsc.org

The synthesis of quinoxaline derivatives through SNA_r often involves the displacement of a leaving group, such as a halogen, by a nucleophile. For instance, 2,3-dichloroquinoxaline is a versatile building block that can undergo sequential nucleophilic substitutions to introduce various functionalities at the 2 and 3 positions. doaj.orgarabjchem.org While these reactions can sometimes require metal catalysts, microwave-assisted conditions have been developed to facilitate the synthesis of symmetrically 2,3-disubstituted quinoxalines without the need for a metal catalyst. doaj.org

The reaction of 6-fluoroquinoxalines with various amines under microwave irradiation provides an efficient route to 6-aminoquinoxalines. mdpi.com The yields of these reactions are influenced by the nature of the nucleophile, with nitrogen-containing aromatic heterocycles generally giving excellent yields. mdpi.com

In some cases, the quinoxaline ring itself can be the target of nucleophilic attack without a leaving group present. This is known as vicarious nucleophilic substitution (VNS) of hydrogen. While challenging, VNS has been successfully demonstrated on quinoxaline N-oxide using carbanions derived from nitriles. rsc.org

Oxidative Cyclization Reactions

Oxidative cyclization is a common and effective method for the synthesis of the quinoxaline ring system. niscpr.res.in This strategy typically involves the reaction of a 1,2-diamine with a suitable two-carbon synthon, followed by an oxidation step to form the aromatic quinoxaline ring.

A widely used approach is the reaction of o-phenylenediamines with α-halo ketones. niscpr.res.innih.gov This reaction can proceed in a one-pot manner and often does not require a catalyst. nih.gov For example, the treatment of various diamines with substituted phenacyl bromides in water at 80 °C affords the corresponding quinoxalines in moderate to high yields. nih.gov A plausible mechanism involves an initial nucleophilic substitution of the bromide by the diamine, followed by cyclization and subsequent aromatization to form the final product. niscpr.res.in

Another variation of oxidative cyclization utilizes α-hydroxy ketones as the two-carbon source. The reaction of α-hydroxyacetophenone with phenylenediamine can be catalyzed by a heterogeneous catalyst like a copper-based metal-organic framework (Cu(BDC)) to produce 2-phenylquinoxaline. researchgate.net This method highlights the use of heterogeneous catalysts that can be recovered and reused, adding to the sustainability of the process.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact and enhance sustainability. Key strategies include the use of solvent-free reaction conditions and the adoption of eco-friendly solvents.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product purification. e-journals.inudayton.edu Microwave-assisted synthesis has proven to be particularly effective for conducting solvent-free reactions to produce quinoxaline derivatives. e-journals.inudayton.eduencyclopedia.pub

For example, the condensation of diamines and dicarbonyls can be carried out under solvent-free microwave irradiation, leading to excellent yields in a very short reaction time. e-journals.in Similarly, the synthesis of 2,3-disubstituted quinoxalines from 2,3-dichloroquinoxaline has been achieved in a solvent-free microwave environment. udayton.edu The use of a solid acid catalyst, which can be recovered and reused, in a solvent-free setting further enhances the green credentials of the synthesis. mdpi.com Zinc triflate has also been employed as a catalyst for the synthesis of quinoxaline derivatives under solvent-free conditions, often in conjunction with microwave assistance. encyclopedia.pub

Utilization of Eco-Friendly Solvents (e.g., water, ethanol)

When a solvent is necessary, the use of environmentally benign options such as water and ethanol is a cornerstone of green chemistry. researchgate.netacademie-sciences.fr These solvents are non-toxic, readily available, and have a lower environmental impact compared to many traditional organic solvents.

Water has been successfully used as a solvent for the synthesis of quinoxaline derivatives. For instance, the reaction of o-phenylenediamines with α-halo ketones proceeds efficiently in water at elevated temperatures without the need for a catalyst. nih.gov Ultrasound-assisted synthesis of quinoxaline derivatives has also been effectively carried out in water. rsc.org

Ethanol is another widely used green solvent for quinoxaline synthesis. scielo.bracademie-sciences.fr The condensation of o-phenylenediamine with phenacyl bromide under reflux in ethanol provides a catalyst-free route to quinoxaline derivatives. nih.gov The combination of ethanol as a solvent and ultrasound irradiation has been shown to be a highly effective and green method for synthesizing quinoxalines. niscpr.res.inscielo.br Researchers have compared the efficacy of different solvents and found ethanol to be an excellent choice in terms of yield and reaction time for certain quinoxaline syntheses. niscpr.res.inacademie-sciences.fr

Reusable Catalyst Systems (e.g., bentonite (B74815) K-10, zinc triflate)

The development of synthetic methodologies employing reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste, cost, and environmental impact. In the synthesis of this compound and its derivatives, heterogeneous catalysts such as bentonite K-10 and homogenous catalysts like zinc triflate have emerged as efficient and recyclable options. These catalysts facilitate the core cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, offering mild reaction conditions and high yields.

The synthesis of this compound via these methods would hypothetically start from 2,3-diaminobenzonitrile (B1322410) and a suitable 1,2-dicarbonyl compound. The general reaction is widely applicable to a variety of substituted diamines and dicarbonyls.

Bentonite K-10

Bentonite K-10, a type of montmorillonite (B579905) clay, is an inexpensive, non-toxic, and readily available solid acid catalyst. researchgate.netmdpi.commdpi.com Its use in the synthesis of quinoxaline derivatives represents an environmentally friendly approach. mdpi.commdpi.comnih.gov The reaction is typically carried out by stirring a mixture of the 1,2-diamine and α-diketone with bentonite K-10 in a green solvent like ethanol at room temperature. mdpi.comasianpubs.orgsemanticscholar.org This method is characterized by high to excellent yields and remarkably short reaction times. mdpi.comsemanticscholar.org A significant advantage of this system is the ease of catalyst recovery; after the reaction, the clay can be filtered, washed, and reused multiple times without a significant loss of its catalytic activity. mdpi.comijpsjournal.com For instance, the catalyst has been successfully reused for up to five cycles. mdpi.comijpsjournal.com

The general procedure involves adding the 1,2-diamine to a mixture of the α-diketone, bentonite K-10, and ethanol. semanticscholar.org After stirring at room temperature, the catalyst is removed by filtration, and the product is isolated by crystallization after the addition of water. asianpubs.orgsemanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield (%) | Catalyst Reusability |

| o-Phenylenediamine | Benzil | Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | Up to 5 cycles mdpi.com |

| 2,3-Diaminobenzonitrile (proposed) | Glyoxal (B1671930) | Bentonite K-10 | Ethanol | Room Temp. | - | - | High |

Zinc Triflate

Zinc triflate, Zn(OTf)₂, is a highly effective, water-tolerant Lewis acid catalyst that can be used in homogenous catalysis for quinoxaline synthesis. mdpi.comijpsjournal.com It is considered an environmentally friendly catalyst and can be utilized in solvent-free conditions, often assisted by microwave irradiation, or in solvents like acetonitrile. mdpi.comnih.govijpsjournal.com The reaction between an o-phenylenediamine and an α-diketone in the presence of a catalytic amount of zinc triflate proceeds efficiently at room temperature or under reflux, affording quinoxaline derivatives in high yields (85–91%). mdpi.comijpsjournal.com

A typical procedure involves stirring a mixture of the diketone, the diamine, and a catalytic amount of zinc triflate in acetonitrile. asianpubs.org The reaction can be run at room temperature or heated to reflux to reduce reaction times. asianpubs.orgijpsjournal.com While zinc triflate is used in smaller, catalytic amounts compared to the stoichiometric quantities often required for clay catalysts, its recovery and reuse in homogenous systems can be more complex, though methods for its recycling have been developed. mtieat.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield (%) |

| o-Phenylenediamine | Benzil | Zn(OTf)₂ (10-20 mol%) | Acetonitrile | 80-85 °C | 4 h | 90 asianpubs.org |

| o-Phenylenediamine | Benzil | Zn(OTf)₂ (0.2 mmol) | Acetonitrile | Room Temp. | - | 85-91 mdpi.comijpsjournal.com |

| 2,3-Diaminobenzonitrile (proposed) | Glyoxal | Zn(OTf)₂ | Acetonitrile | Room Temp./Reflux | - | - |

Elucidation of Reaction Mechanisms in Quinoxaline 5 Carbonitrile Synthesis and Transformations

Mechanistic Pathways of Cyclocondensation Reactions

The most traditional and widely employed method for synthesizing the quinoxaline (B1680401) scaffold is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.orgmdpi.com For the specific synthesis of quinoxaline-5-carbonitrile, the required starting material is 3,4-diaminobenzonitrile (B14204).

The mechanism of this reaction is a two-step process involving condensation followed by cyclization and dehydration. thieme-connect.comuit.no The reaction can be catalyzed by acids or proceed under neutral or even basic conditions, sometimes in green solvents like methanol (B129727) or water at ambient temperatures. mdpi.comthieme-connect.com

Mechanism:

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the amino groups of 3,4-diaminobenzonitrile on one of the carbonyl carbons of the 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or benzil). This forms a hemiaminal intermediate.

Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a Schiff base (or imine) intermediate. uit.no

Intramolecular Cyclization: The second amino group of the diamine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a six-membered dihydropyrazine (B8608421) ring.

Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system. uit.no

The regioselectivity of the reaction becomes a crucial factor when using unsymmetrically substituted o-phenylenediamines and unsymmetrical 1,2-dicarbonyl compounds. The relative nucleophilicity of the two amino groups and the electrophilicity of the two carbonyl groups determine which isomers are formed. thieme-connect.de In the case of 3,4-diaminobenzonitrile, the electron-withdrawing nature of the cyano group deactivates the amino group at position 4, making the amino group at position 3 the more nucleophilic site for the initial attack.

Table 1: Key Steps in Cyclocondensation for this compound Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | 3,4-Diaminobenzonitrile + 1,2-Dicarbonyl | Hemiaminal | Nucleophilic attack of an amino group on a carbonyl carbon. |

| 2 | Hemiaminal | Schiff Base (Imine) | Dehydration of the hemiaminal. |

| 3 | Schiff Base (Imine) | Dihydroquinoxaline derivative | Intramolecular cyclization. |

| 4 | Dihydroquinoxaline derivative | This compound | Final dehydration to form the aromatic ring. |

Radical Cascade Cyclization Strategies

Radical cascade reactions offer a powerful and efficient method for the synthesis of complex heterocyclic systems, including quinoxaline derivatives, under mild conditions. mtieat.org These strategies often involve the generation of a radical species that triggers a sequence of intramolecular cyclization events.

A notable approach involves the visible-light-induced radical cascade cyclization of aryl isonitriles. rsc.orgresearchgate.net To synthesize a 5-cyano-substituted quinoxaline via this route, a starting material such as an ortho-substituted arylisocyanide bearing a cyano group at the appropriate position would be necessary.

General Mechanism:

Radical Generation: A photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), absorbs visible light and initiates the formation of a radical from a suitable precursor. researchgate.net

Radical Addition: The generated radical adds to the isonitrile carbon of the ortho-substituted arylisocyanide.

Cascade Cyclization: The resulting imidoyl radical undergoes a cascade of cyclization reactions. acs.org For instance, a 5-exo-trig cyclization onto a pendant group can occur, followed by further cyclizations onto the aromatic ring. acs.org

Aromatization: The final step is typically an oxidation or elimination event that leads to the formation of the fully aromatic quinoxaline ring system.

Strategies have been developed for synthesizing various fused quinoxaline systems, such as cyclopenta[b]quinoxalines rsc.org and pyrrolo[1,2-a]quinoxalines, nih.gov demonstrating the versatility of this approach. The functional group tolerance of these reactions makes them attractive for creating diverse quinoxaline libraries. rsc.org

Photoinduced Cyclization Mechanisms

Photoinduced reactions provide another avenue for the synthesis of quinoxalines, often under mild and catalyst-free conditions. A key strategy is the photoinduced cyclization of o-diisocyanoarenes. mtieat.orgresearchgate.net The synthesis of this compound via this method would necessitate the use of 4-cyano-1,2-diisocyanobenzene as the starting material.

Mechanism: The proposed mechanism for the photoinduced cyclization of o-diisocyanoarenes with compounds like diselenides involves the formation of radical intermediates. researchgate.net

Photolytic Cleavage: Upon irradiation with light, a molecule such as a diaryl diselenide undergoes homolytic cleavage of the Se-Se bond to generate selanyl (B1231334) radicals.

Radical Addition to Isonitrile: One of the selanyl radicals adds to a carbon of one of the isocyano groups of the o-diisocyanoarene, forming an imidoyl radical.

Intramolecular Cyclization: This imidoyl radical then undergoes an intramolecular cyclization by attacking the second isocyano group, forming a six-membered ring intermediate.

Radical Trapping and Aromatization: The resulting radical intermediate is trapped by another selanyl radical, and subsequent rearrangement and aromatization lead to the formation of the 2,3-bis(selanyl)quinoxaline product.

This methodology has been shown to be applicable for preparing various 2,3-disubstituted quinoxalines. mtieat.orgresearchgate.net Another related method is the visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides with radicals generated from phenyliodine(III) dicarboxylate reagents, which has been used to prepare highly functionalized polycyclic quinoxaline derivatives. nih.gov

Nucleophilic Addition and Elimination Pathways

Nucleophilic reactions are central to both the synthesis and functionalization of the quinoxaline ring system, especially for introducing the carbonitrile group.

Beirut Reaction for Quinoxaline-1,4-dioxides: A significant method for synthesizing quinoxaline-1,4-dioxides, including derivatives with a carbonitrile group, is the Beirut Reaction. sbq.org.brnih.govmdpi.com This reaction involves the cyclization of benzofuroxans with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326). mdpi.com

Mechanism of the Beirut Reaction: mdpi.comnih.gov

Enolate Formation: A base abstracts a proton from the active methylene compound (e.g., malononitrile) to form a nucleophilic enolate ion.

Nucleophilic Attack: The enolate attacks one of the electrophilic nitrogen atoms of the benzofuroxan (B160326) ring, leading to the opening of the furoxan ring and the formation of an open-chain intermediate.

Intramolecular Condensation: The oxime nitrogen atom of the intermediate attacks the electrophilic carbonyl or cyano group, initiating ring closure to a dihydroxyquinoxaline intermediate.

Dehydration: Subsequent elimination of a water molecule leads to the formation of the aromatic quinoxaline-1,4-dioxide ring.

When a monosubstituted benzofuroxan is used, a mixture of 6- and 7-substituted quinoxaline-1,4-dioxides can be formed due to the tautomeric equilibrium of the benzofuroxan starting material. sbq.org.brmdpi.com The electronic nature of the substituent on the benzofuroxan ring influences the regioselectivity of the reaction. sbq.org.br For instance, the reaction of a 5-substituted benzofuroxan with an electron-withdrawing group with benzoylacetonitrile (B15868) can yield a mixture of 6- and 7-substituted quinoxaline-2-carbonitrile 1,4-dioxides. rsc.org

Nucleophilic Aromatic Substitution: The carbonitrile group can also be introduced onto a pre-formed quinoxaline ring via nucleophilic aromatic substitution (SNAr). This typically requires a quinoxaline substrate with a good leaving group, such as a halogen, at the 5-position. However, nucleophilic substitution on the benzene (B151609) ring of quinoxaline is generally difficult unless activated by strong electron-withdrawing groups. thieme-connect.de The N-oxide fragments in quinoxaline-1,4-dioxides can activate the ring towards nucleophilic attack. nih.gov Alternatively, palladium-catalyzed cyanation reactions (e.g., using Zn(CN)2 or CuCN) on a 5-haloquinoxaline could be a viable pathway.

Tautomerization Phenomena and Chemical Stability in Quinoxaline Systems

Chemical Stability: The quinoxaline ring system is an aromatic heterocycle, which confers significant chemical stability. thieme-connect.de This stability arises from the delocalization of π-electrons across the fused benzene and pyrazine (B50134) rings. Electrophilic substitution reactions on the quinoxaline ring are generally difficult and require harsh conditions due to the deactivating effect of the nitrogen atoms. thieme-connect.de When such reactions do occur, substitution is most likely at positions 5 and 8. thieme-connect.de

Tautomerism: Tautomerism is an important consideration in quinoxaline derivatives bearing hydroxyl, amino, or thiol groups, particularly at the 2- and 3-positions of the pyrazine ring.

Amide-Iminol Tautomerism: Quinoxalin-2(1H)-ones exist predominantly in the amide (lactam) form rather than the hydroxy (lactim) tautomer, quinoxalin-2-ol. thieme-connect.de

Amine-Imine Tautomerism: Quinoxalin-2-amine exists primarily as the amino tautomer rather than the imino form. thieme-connect.de

Recent studies on quinoxaline derivatives for applications like redox flow batteries have highlighted the importance of tautomerization in the reduced state of the quinoxaline core. nsf.govacs.org Tautomerization of the reduced, non-aromatic form can be a pathway for chemical degradation and loss of performance. nsf.gov Theoretical studies using density functional theory (DFT) have been employed to predict the stability and tautomerization resistance of various quinoxaline derivatives. nsf.govacs.org

Table 2: Common Tautomeric Equilibria in Quinoxaline Derivatives

| Substituent Position | Tautomeric Forms | Dominant Form |

| 2-Hydroxy | Quinoxalin-2-ol <=> Quinoxalin-2(1H)-one | Quinoxalin-2(1H)-one thieme-connect.de |

| 2-Amino | Quinoxalin-2-amine <=> Quinoxalin-2(1H)-imine | Quinoxalin-2-amine thieme-connect.de |

| Reduced Quinoxaline | Dihydroquinoxaline isomers | Dependent on conditions and substituents nsf.gov |

Redox Condensation Mechanisms

Redox condensation reactions provide a one-pot synthesis of quinoxalines from starting materials that are not in the correct oxidation state for a simple condensation. A common strategy involves the reaction of o-nitroanilines with compounds that can act as both a reductant and a source of the two-carbon unit for the pyrazine ring, such as α-hydroxy ketones or vicinal diols. mtieat.org This approach avoids the need to pre-reduce the nitroaniline to a diamine.

To synthesize this compound using this method, 4-cyano-2-nitroaniline would be the required starting material.

General Mechanism: The mechanism involves a tandem reduction-condensation-cyclization-oxidation sequence.

Reduction of Nitro Group: The reaction is often mediated by a catalyst or a reducing agent that facilitates the reduction of the nitro group of the o-nitroaniline to an amino group in situ. researchgate.netnih.gov The alcohol or diol reactant can serve as the hydrogen source for this reduction, being oxidized to a dicarbonyl compound in the process. researchgate.net

In Situ Condensation: The newly formed o-phenylenediamine derivative immediately undergoes a cyclocondensation reaction with the in situ-generated 1,2-dicarbonyl compound, as described in Section 3.1.

Cyclization and Aromatization: The reaction proceeds through the same imine formation, intramolecular cyclization, and final dehydration/oxidation steps to yield the stable aromatic quinoxaline product.

This method has been successfully applied to synthesize a range of substituted quinoxalines and related benzimidazoles under transition-metal-free conditions. researchgate.net

Structural Characterization and Spectroscopic Analysis of Quinoxaline 5 Carbonitrile

Vibrational Spectroscopy Techniques

The FT-IR spectrum of quinoxaline-5-carbonitrile is characterized by absorption bands corresponding to the vibrations of its two main components: the quinoxaline (B1680401) ring and the nitrile functional group.

C≡N Stretch: The most prominent and diagnostically significant feature is the stretching vibration of the carbon-nitrogen triple bond (νC≡N) of the nitrile group. This typically appears as a sharp, intense band in the region of 2240–2220 cm⁻¹. For similar nitrile-containing heterocyclic compounds, this band has been observed around 2239 cm⁻¹. scialert.net

Aromatic C-H Stretch: The stretching vibrations of the carbon-hydrogen bonds on the aromatic quinoxaline ring (νC-H) are expected to produce multiple weak to medium bands in the 3100–3000 cm⁻¹ region. scialert.net

Ring Vibrations (C=C and C=N Stretch): The stretching vibrations within the fused aromatic rings involve both C=C and C=N bonds. These vibrations give rise to a series of characteristic bands in the 1625–1430 cm⁻¹ region. scialert.net For quinoxaline derivatives, bands are typically observed around 1620 cm⁻¹ (C=N stretch) and in the 1580-1500 cm⁻¹ range (C=C stretch). scialert.netias.ac.in

C-H Bending: In-plane (βC-H) and out-of-plane (γC-H) bending vibrations of the aromatic C-H bonds occur at lower wavenumbers. In-plane bends are typically found in the 1300–1000 cm⁻¹ range, while out-of-plane bends, which are sensitive to the substitution pattern, appear as strong bands below 900 cm⁻¹. scialert.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100–3000 | Medium-Weak | Aromatic C-H Stretch |

| 2240–2220 | Strong, Sharp | C≡N Nitrile Stretch |

| 1625–1550 | Medium | Aromatic C=N Stretch |

| 1580–1430 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1300–1000 | Medium | In-plane C-H Bending |

| < 900 | Strong | Out-of-plane C-H Bending |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O often show strong IR bands, non-polar, symmetric bonds tend to produce strong Raman signals.

C≡N Stretch: The nitrile stretch is also Raman active and is expected to appear strongly in the 2240–2220 cm⁻¹ region, similar to its IR absorption. scialert.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibrations of the quinoxaline system, which involve the concerted expansion and contraction of the rings, typically give rise to a very strong band in the Raman spectrum. The C=C and C=N stretching vibrations in the 1625–1430 cm⁻¹ range are also prominent. scialert.net

C-H Stretch: Aromatic C-H stretching vibrations are also observed in the 3100–3000 cm⁻¹ region, often with greater intensity for the symmetric modes compared to FT-IR. scialert.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of this compound is expected to show signals for five distinct aromatic protons. The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effect of the nitrile group. The electron-withdrawing nature of the nitrile group will deshield nearby protons, shifting their signals to a higher frequency (downfield).

The expected signals are:

Pyrazine (B50134) Protons (H-2, H-3): These protons are in the electron-deficient pyrazine ring and are expected to be the most deshielded, appearing as singlets or narrow doublets at the lowest field, likely in the δ 8.8–9.2 ppm range.

Benzene (B151609) Ring Protons (H-6, H-7, H-8): These three protons will form a coupled system. H-8, being ortho to a ring nitrogen, and H-6, being ortho to the electron-withdrawing nitrile group, are expected to be further downfield than H-7. The H-7 proton would likely appear as a triplet, coupled to both H-6 and H-8. The signals for these protons are anticipated in the δ 7.8–8.5 ppm range.

Table 2: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Expected δ (ppm) | Multiplicity |

|---|---|---|

| H-2 / H-3 | 8.8 – 9.2 | d (doublet) or s (singlet) |

| H-8 | 8.2 – 8.5 | dd (doublet of doublets) |

| H-6 | 8.0 – 8.3 | dd (doublet of doublets) |

| H-7 | 7.8 – 8.1 | t (triplet) |

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. This compound has nine carbon atoms in its aromatic structure plus the nitrile carbon, all of which are expected to be chemically distinct.

Nitrile Carbon (-CN): The carbon of the nitrile group typically resonates in the δ 115–120 ppm region. rsc.org

Pyrazine Carbons (C-2, C-3): These carbons are adjacent to nitrogen atoms and are significantly deshielded, appearing downfield, often in the δ 140–150 ppm range. rsc.org

Ring-Junction Carbons (C-4a, C-8a): These quaternary carbons also show distinct signals, typically in the δ 135–145 ppm region. rsc.org

Benzene Ring Carbons (C-5, C-6, C-7, C-8): The chemical shifts of these carbons vary based on their position relative to the nitrile group and the fused pyrazine ring. C-5, being directly attached to the nitrile, will have its chemical shift significantly altered. The other carbons (C-6, C-7, C-8) are expected in the typical aromatic region of δ 125–135 ppm. rsc.org

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected δ (ppm) |

|---|---|

| C-2 / C-3 | 140 – 150 |

| C-4a / C-8a | 135 – 145 |

| C-6 / C-7 / C-8 | 125 – 135 |

| C-5 | 110 – 125 |

| -CN | 115 – 120 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy (UV-Visible) provides insight into the conjugated π-electron system of the molecule. The quinoxaline ring system possesses a chromophore that absorbs ultraviolet and visible light, promoting electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).

The UV-Vis absorption spectrum of quinoxaline derivatives typically displays multiple absorption bands. nih.gov The parent quinoxaline molecule exhibits strong absorption maxima around 230-240 nm and a weaker, more structured band around 300-320 nm. nih.gov The presence of the nitrile substituent at the 5-position is expected to modulate these transitions. As an electron-withdrawing group, it can extend the conjugation and may cause a bathochromic (red) shift of the absorption maxima. nih.gov

While the parent quinoxaline is weakly fluorescent, many of its derivatives are known to be emissive. The fluorescence properties are highly sensitive to the nature and position of substituents. The introduction of a nitrile group could potentially enhance fluorescence quantum yield or shift the emission wavelength, making it a subject of interest for materials science applications. nih.gov Detailed studies would be required to characterize the specific emission maxima and quantum efficiency of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For quinoxaline derivatives, absorption spectra typically exhibit distinct bands corresponding to π–π* and n–π* electronic transitions of the aromatic system. scholaris.caresearchgate.net The short-wavelength absorption peaks, often observed between 250–300 nm, are generally attributed to π–π* transitions, while absorption bands at longer wavelengths (e.g., 350–400 nm) are characteristic of n–π* transitions involving the nitrogen atoms of the quinoxaline core. scholaris.ca

However, specific experimental data detailing the UV-Vis absorption maxima (λmax) and molar absorptivity for this compound were not available in the reviewed scientific literature.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The quinoxaline moiety is recognized as a representative fluorophore, and its derivatives are often investigated for their emissive properties. nih.govnih.gov Depending on their substitution patterns, quinoxaline-based compounds can exhibit fluorescence across the visible spectrum, with some derivatives showing emission in the deep blue/blue region. scholaris.ca The fluorescence properties are influenced by factors such as solvent polarity and molecular aggregation. scholaris.ca

Detailed research findings, including specific excitation and emission wavelengths or quantum yields for this compound, could not be located in the publicly available scientific literature.

Mass Spectrometry for Molecular Identification

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a highly sensitive method for determining the molecular weight and elucidating the structure of compounds. In the analysis of quinoxaline derivatives, ESI typically generates protonated molecules [M+H]+ in the positive ion mode. nih.govimist.ma Further structural information can be obtained through tandem mass spectrometry (MS/MS), where collision-induced dissociation (CID) is used to generate characteristic fragment ions. nih.govimist.ma This fragmentation pattern provides a fingerprint for the molecule, aiding in its unambiguous identification. rsc.org

While ESI-MS is a proven technique for the structural investigation of novel quinoxaline derivatives imist.ma, specific mass-to-charge ratios (m/z) and fragmentation pathways for this compound are not documented in the available research.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating and identifying components within a mixture. High-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) is used to separate the analyte of interest before it is introduced into the mass spectrometer for detection and identification. chromatographyonline.com This technique has been successfully applied to the sensitive and specific determination of various quinoxaline derivatives in complex matrices such as environmental and biological samples. chromatographyonline.comtandfonline.com

Despite the wide application of LC-MS for the analysis of related compounds, a specific method detailing the retention time and mass spectrometric parameters for the analysis of this compound was not found in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Reactive Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for the detection and characterization of chemical species that have unpaired electrons, such as free radicals. In the context of quinoxaline chemistry, EPR has been employed to study the generation of reactive intermediates, including radical anions and reactive oxygen species (ROS), that may form upon photoexcitation. nih.gov These studies often utilize spin trapping agents to detect and identify short-lived radical species. nih.gov

No research findings detailing the use of EPR spectroscopy to investigate reactive intermediates generated from this compound were identified in the surveyed scientific literature.

Computational and Theoretical Investigations of Quinoxaline 5 Carbonitrile

Quantum Chemical Studies (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of many-body systems. It is employed to predict a variety of molecular properties of quinoxaline (B1680401) derivatives.

DFT calculations are utilized to determine the optimized molecular geometry of quinoxaline derivatives, providing data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations help in understanding the three-dimensional structure of the molecule. For instance, in a study on a pyrrolo[1,2-a]quinoxaline derivative, DFT was used to obtain the optimized geometry. nih.gov The electronic structure of quinoxaline derivatives is also extensively studied using DFT, which provides insights into the distribution of electrons within the molecule and helps in understanding its reactivity and stability. nih.govnih.gov The presence of substituents on the quinoxaline ring can significantly influence the electronic properties of the molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline Derivative Note: This data is for a representative quinoxaline derivative and not specifically for quinoxaline-5-carbonitrile.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-N | ~1.34 Å | |

| C-H | ~1.09 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-N-C | ~117° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that provides information about the chemical stability and reactivity of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. sphinxsai.com For quinoxaline derivatives, the HOMO and LUMO energy levels can be tuned by introducing different substituents. For example, the introduction of a strong electron-withdrawing cyano (CN) group can lower both the HOMO and LUMO energy levels. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Quinoxaline Derivative Note: This data is for a representative quinoxaline derivative and not specifically for this compound.

| Parameter | Energy (eV) |

| EHOMO | -6.05 |

| ELUMO | -3.24 |

| Energy Gap (ΔE) | 2.81 |

Global Molecular Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, are used to quantify the reactivity of molecules. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of the resistance to charge transfer, with harder molecules being less reactive. sphinxsai.com The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment. These parameters are valuable in predicting the reactive behavior of quinoxaline derivatives in various chemical reactions. researchgate.netresearchgate.net

Table 3: Representative Global Molecular Reactivity Descriptors for a Quinoxaline Derivative Note: This data is for a representative quinoxaline derivative and not specifically for this compound.

| Descriptor | Definition | Typical Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.41 eV |

| Electrophilicity Index (ω) | χ²/2η | 7.68 eV |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Theoretical calculations of vibrational frequencies (IR and Raman) for quinoxalinone derivatives have shown good agreement with experimental results. scispace.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of newly synthesized compounds. iiste.org For example, a theoretical study on quinoxaline 1,4-dioxide derivatives involved the calculation of ¹H NMR spectra which were then compared with experimental data. researchgate.net

Table 4: Representative Calculated Vibrational Frequencies for a Quinoxalinone Derivative Note: This data is for a representative quinoxalinone derivative and not specifically for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3097 | 3143 |

| C=O stretching (amide) | 1690 | 1700 |

| C-C stretching (aromatic) | 1558 | 1553 |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of quinoxaline derivatives in different environments, such as in solution or interacting with biological macromolecules. rsc.orgresearchgate.net For instance, MD simulations have been used to study the stability of a protein-ligand complex involving a quinoxaline derivative, providing information on the fluctuations and conformational changes of the ligand within the binding site of the protein. rsc.org These simulations are valuable for understanding the interactions of quinoxaline-based compounds with biological targets at an atomic level.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. ekb.eg This method is widely used in drug design to screen for potential drug candidates and to understand their mechanism of action. Numerous molecular docking studies have been performed on quinoxaline derivatives to investigate their binding modes with various biological targets, such as kinases and receptors. nih.govijpsnonline.commdpi.comnih.govacs.org For example, docking studies of quinoxaline derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have helped to identify key interactions responsible for their inhibitory activity. ekb.egnih.gov These studies provide valuable information about the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site. ekb.eg

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.govmeilerlab.org These models are invaluable for predicting the properties of novel or unsynthesized molecules based on a dataset of compounds with known characteristics. nih.govspringernature.com For quinoxaline derivatives, QSPR and the closely related Quantitative Structure-Activity Relationship (QSAR) models have been effectively used to predict biological activities, such as anticancer potency. nih.gov

A typical QSPR model for this compound would involve calculating a series of numerical values, known as molecular descriptors, that encode different aspects of its molecular structure. These descriptors can be categorized as constitutional, topological, electrostatic, quantum-chemical, or thermodynamic. researchgate.net For instance, in a 2D-QSAR study on quinoxaline derivatives designed as anticancer agents, descriptors related to energy, molecular force fields, and dipole moments were identified as being significant for predicting activity. nih.gov

The development of a robust QSPR model follows a systematic workflow, which includes compiling and curating a dataset, calculating descriptors, selecting the most relevant variables, constructing the model using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous validation to ensure its predictive power. springernature.com For this compound, such a model could predict properties like solubility, melting point, or its potential efficacy in a biological context, thereby guiding experimental research.

Below is a table of molecular descriptors that have been identified as influential in QSAR models for other quinoxaline derivatives and would be relevant for building a QSPR model for this compound. nih.gov

| Descriptor Type | Descriptor Name | Description | Predicted Property Correlation |

| Energy Dispersive | Epsilon3 | Represents the third component of the dispersive energy of interaction. | Anticancer Activity |

| Topological | T_T_C_6 | Counts the number of topological paths of length six between any two carbon atoms. | Biological Activity |

| Molecular Force Field | MMFF_6 | Relates to the molecular mechanics force field energy. | Structural Stability / Activity |

| Hydrophobicity | XA | Describes the most hydrophobic to most hydrophilic distance within the molecule. | Pharmacokinetics / Activity |

| Electrostatic | Zcomp Dipole | Represents the Z-component of the total dipole moment of the molecule. | Intermolecular Interactions |

Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, QTAIM, NCI, DFT-NBO)

The analysis of non-covalent interactions is crucial for understanding the crystal packing, stability, and solid-state properties of molecular compounds like this compound. nih.gov These weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the three-dimensional arrangement of molecules in a crystal. uomphysics.net Several computational tools are employed to visualize and quantify these interactions.

Other advanced techniques provide deeper insights:

Quantum Theory of Atoms in Molecules (QTAIM): Analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions.

Non-Covalent Interaction (NCI) Index: Provides a visual representation of non-covalent interactions in 3D space, distinguishing between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces. researchgate.net

Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis: DFT calculations provide optimized molecular geometries and energies, while NBO analysis can quantify the stabilization energies associated with specific donor-acceptor non-covalent interactions. nih.gov

The following table presents a representative summary of intermolecular contact contributions from a Hirshfeld surface analysis of a related quinoxaline derivative, 1-nonyl-3-phenyl-quinoxalin-2-one, illustrating the typical interactions that stabilize such crystal structures. nih.govresearchgate.net

| Intermolecular Contact | Contribution (%) | Description |

| H···H | 70.6% | Represents interactions between hydrogen atoms on adjacent molecules; typically the largest contributor. |

| C···H / H···C | 15.5% | Indicates contacts between carbon and hydrogen atoms, often part of weak C-H···π interactions. |

| O···H / H···O | 4.6% | Corresponds to hydrogen bonding interactions involving oxygen atoms. |

| Other Contacts | 9.3% | Includes contributions from other atom pairs (e.g., N···H, C···C). |

Theoretical Studies on Photophysical Properties

Theoretical studies are instrumental in understanding and predicting the photophysical properties of molecules like this compound, including their light absorption and emission characteristics. These investigations are primarily conducted using Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. wu.ac.thnih.gov Such calculations can accurately predict electronic parameters, optical absorption spectra, and the nature of electronic transitions. researchgate.net

The process begins with optimizing the ground-state geometry of the molecule using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)). nih.govresearchgate.net From this optimized structure, the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic properties and reactivity. nih.gov

TD-DFT calculations are then performed to simulate the UV-Visible absorption spectrum. This method provides information about the vertical excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption peaks), and the primary orbital contributions to each electronic transition. nih.govnih.gov For many quinoxaline derivatives, the lowest energy absorption bands in the UV-Vis spectrum are dominated by S0→S1 transitions, which often correspond to a HOMO→LUMO excitation with π→π* character. nih.gov The introduction of a cyano (-CN) group, an electron-withdrawing group, at the 5-position of the quinoxaline core is expected to modulate the HOMO and LUMO energy levels, likely causing a shift in the absorption and emission spectra compared to the unsubstituted quinoxaline.

The table below shows representative TD-DFT calculation results for a generic quinoxaline derivative, illustrating the type of data obtained from theoretical photophysical studies. nih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 452 | 1.10 | HOMO → LUMO (98%) |

| S0 → S2 | 385 | 0.25 | HOMO-1 → LUMO (95%) |

| S0 → S3 | 340 | 0.15 | HOMO → LUMO+1 (92%) |

Biological Activities and Medicinal Chemistry Applications of Quinoxaline 5 Carbonitrile

Anticancer and Antitumor Potential

Quinoxaline (B1680401) derivatives are a well-established class of compounds with significant potential in oncology. researchgate.netekb.eg Their anticancer effects are often attributed to their ability to interfere with various cellular processes crucial for tumor growth and survival.

Mechanisms of Cytotoxicity and Antiproliferative Action

The cytotoxic and antiproliferative effects of quinoxaline derivatives have been demonstrated across a range of human cancer cell lines. For instance, certain quinoxaline compounds have shown potent activity against liver (HepG2) and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range. tandfonline.com One study identified a quinoxaline-based derivative that exhibited high selectivity and potent anti-proliferative effects against PC-3 cells with an IC50 value of 2.11 µM. tandfonline.com Another investigation of 6,7-modified-5,8-quinoxalinedione derivatives revealed marked cytotoxicity against human gastric adenocarcinoma (MKN 45) cells, with one compound exhibiting an IC50 value of 0.073 µM, which was more potent than the standard anticancer drugs adriamycin and cisplatin. nih.gov

The mechanisms underlying these cytotoxic effects are multifaceted. Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.com This is often achieved by arresting the cell cycle at specific phases, such as the S phase, preventing DNA replication and cell division. tandfonline.com Furthermore, treatment with certain quinoxaline compounds has been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, thereby tipping the cellular balance towards apoptosis. tandfonline.com

Table 1: Cytotoxic Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | 2.11 | tandfonline.com |

| Compound III | PC-3 (Prostate) | 4.11 | tandfonline.com |

| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | nih.gov |

| Compound 6 | HCT-116 (Colon) | 6.18 | ekb.eg |

| Compound 6 | MCF-7 (Breast) | 5.11 | ekb.eg |

| Compound 11 | HCT116 (Colon) | 1.32 | figshare.com |

| Compound 11 | HePG2 (Liver) | 1.41 | figshare.com |

| Compound 11 | MCF7 (Breast) | 1.18 | figshare.com |

| Compound 17 | HCT116 (Colon) | 1.72 | figshare.com |

| Compound 17 | HePG2 (Liver) | 1.85 | figshare.com |

| Compound 17 | MCF7 (Breast) | 1.92 | figshare.com |

| CPD4 | H1975 (Lung) | 3.47 | mdpi.comnih.gov |

| CPD15 | H1975 (Lung) | 31.25 | mdpi.comnih.gov |

| CPD21 | H1975 (Lung) | 44.67 | mdpi.comnih.gov |

Inhibition of Kinases and Other Molecular Targets

A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling and proliferation. ekb.egekb.eg Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

c-Met Kinase: Several novel quinoxaline derivatives have been synthesized and evaluated as potent and specific inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth, metastasis, and angiogenesis. lookchem.comnih.gov One study identified a quinoxaline compound with an IC50 value of 6 nM against c-Met kinase, comparable to the known inhibitor crizotinib. lookchem.com These compounds have also demonstrated significant inhibitory activity against c-Met overexpressing human gastric cancer cell lines (MKN-45). lookchem.comnih.gov

EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is another key target for anticancer drug development. cmu.ac.th Quinoxaline derivatives have been designed as EGFR inhibitors, with some compounds showing strong inhibitory activity in the nanomolar range. For example, compounds have been identified with EGFR inhibitory IC50 values of 0.899 nM, 0.508 nM, and 0.807 nM, which are comparable to the approved EGFR inhibitor Erlotinib (0.439 nM). figshare.comresearchgate.net Quinoxalinone-containing compounds have also been identified as promising inhibitors of the drug-resistant EGFR (L858R/T790M/C797S) triple mutant, with IC50 values in the low nanomolar range. mdpi.comnih.gov

Cyclophilin A: Cyclophilin A (CypA) is a cellular enzyme that has been implicated in various diseases, including cancer. A novel quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline (DC838), was identified as a potent inhibitor of human CypA with an IC50 of 0.41 µM. nih.govmdpi.com The interaction involves hydrogen bonding and hydrophobic contacts with key residues in the active site of CypA, such as Arg55. nih.gov

Transglutaminase 2: Transglutaminase 2 (TGase 2) is an enzyme involved in pro-survival and anti-apoptotic pathways in cancer. A quinoxaline compound, designated GK13, was identified as a competitive inhibitor of TGase 2 with an IC50 value of approximately 16.4 µM. nih.gov This inhibition was shown to prevent TGase 2-mediated polymerization of I-κBα, a key step in the activation of the pro-survival NF-κB pathway. nih.gov

Other Kinases: Quinoxaline derivatives have also been developed as inhibitors of other kinases, such as Pim-1 and Pim-2, which are overexpressed in various hematologic and solid tumors. nih.gov Lead compounds have been identified with submicromolar inhibitory activity against both Pim-1 and Pim-2. nih.gov

Table 2: Inhibition of Molecular Targets by Quinoxaline Derivatives

| Compound/Derivative | Target | IC50 | Reference |

| Quinoxaline derivative 4 | c-Met kinase | 6 nM | lookchem.com |

| Quinoxaline derivative 5 | c-Met kinase | 92 nM | lookchem.com |

| Quinoxaline derivative 3 | EGFR | 0.899 nM | figshare.comresearchgate.net |

| Quinoxaline derivative 11 | EGFR | 0.508 nM | figshare.comresearchgate.net |

| Quinoxaline derivative 17 | EGFR | 0.807 nM | figshare.comresearchgate.net |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 nM | mdpi.comnih.gov |

| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 nM | mdpi.comnih.gov |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 nM | mdpi.comnih.gov |

| DC838 | Cyclophilin A | 0.41 µM | nih.govmdpi.com |

| GK13 | Transglutaminase 2 | ~16.4 µM | nih.gov |

| Quinoxaline 5c | Pim-1 | <1 µM | nih.gov |

| Quinoxaline 5e | Pim-2 | <1 µM | nih.gov |

Antimicrobial Efficacy

In addition to their anticancer properties, quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, combating a range of pathogenic bacteria and fungi. nih.govmdpi.comnih.govarcjournals.org

Antibacterial Activity

Quinoxaline-5-carboxamide derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.net Compounds incorporating fluoro-substituted phenyl groups, as well as cyclic and aliphatic chains, have exhibited excellent antibacterial activity. researchgate.net

In another study, a series of quinoxaline derivatives were evaluated as antimicrobial agents against plant pathogenic bacteria. One compound, 5k, displayed good antibacterial activity against Acidovorax citrulli with an EC50 value of 35.18 µg/mL, which was significantly better than the commercial agents bismerthiazol (B1226852) and thiodiazole copper. nih.govrsc.org

Table 3: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Bacterial Strain | EC50 (µg/mL) | Reference |

| 5k | Acidovorax citrulli | 35.18 | nih.govrsc.org |

| 5p | Xanthomonas oryzae pv. oryzae | 72.21 | nih.gov |

| 5p | Xanthomonas campestris pv. mangiferaeindicae | 86.88 | nih.gov |

Antifungal Activity

The antifungal potential of quinoxaline derivatives has also been explored. nih.govmdpi.comnih.gov A study on novel quinoxaline derivatives as agricultural fungicides found that compounds 5j and 5t exhibited potent activity against Rhizoctonia solani, the fungus responsible for rice sheath blight. Their EC50 values were 8.54 µg/mL and 12.01 µg/mL, respectively, which were superior to the commercial fungicide azoxystrobin (B1666510) (26.17 µg/mL). nih.govrsc.org In vivo bioassays confirmed that compound 5j could effectively control rice sheath blight. nih.govrsc.org

Table 4: Antifungal Activity of Selected Quinoxaline Derivatives

| Compound | Fungal Strain | EC50 (µg/mL) | Reference |

| 5j | Rhizoctonia solani | 8.54 | nih.govrsc.org |

| 5t | Rhizoctonia solani | 12.01 | nih.govrsc.org |

Antiviral Activity

The broad biological activity of quinoxaline derivatives extends to the inhibition of various viruses, making them a promising scaffold for the development of novel antiviral therapeutics. nih.govrsc.orgresearchgate.netresearchgate.netnih.govmdpi.com

Influenza A Virus: Quinoxaline derivatives are considered good candidates to combat influenza viruses due to their potential to target the highly conserved NS1 protein, which is encoded by the influenza virus. nih.govnih.gov

Coronaviruses (SARS-CoV, SARS-CoV-2): There is a notable interaction between the nucleocapsid protein of the SARS coronavirus and human Cyclophilin A (CypA), and inhibition of CypA's activity presents a possible avenue for antiviral treatment. nih.gov Computational docking studies have also revealed that certain quinoxaline derivatives bind with high affinity to the protease responsible for SARS-CoV-2 replication, indicating their potential to inhibit viral propagation. nih.gov Furthermore, derivatives of pyrazolo[1,5-a]quinoxaline have been identified as potent and selective TLR7 antagonists, which may be a plausible therapeutic strategy for COVID-19. nih.gov

Herpes Simplex Virus-1 (HSV-1), Cytomegalovirus, and Varicella-Zoster Virus: Research has indicated that several quinoxaline-based compounds have promising antiviral activity against a variety of viruses, including herpes simplex viruses. researchgate.net

The antiviral mechanism of some quinoxaline derivatives involves targeting host factors that are essential for viral replication. For example, the inhibition of human Cyclophilin A by quinoxaline derivatives can disrupt the lifecycle of various viruses. nih.gov

Anti-inflammatory and Analgesic Properties

Quinoxaline derivatives have been extensively investigated for their potential in managing pain and inflammation. researchgate.net Various studies have demonstrated the anti-inflammatory and analgesic effects of molecules built upon the quinoxaline core. researchgate.netnih.govnih.gov For instance, certain aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, have shown the ability to reduce leukocyte migration and decrease levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in mouse models. nih.gov These compounds also exhibited peripheral analgesic effects. nih.gov

Another study focusing on novel substituted quinoxalines and furo[2,3-b]quinoxalines reported strong anti-inflammatory activity in chronic inflammatory models, with some compounds showing potency comparable to the reference drug indometacin. nih.gov While these studies establish the potential of the broader quinoxaline class, specific research focusing solely on the anti-inflammatory and analgesic properties of quinoxaline-5-carbonitrile is less detailed in the available literature. However, the consistent activity across various derivatives suggests that the quinoxaline nucleus is a key contributor to these effects. researchgate.netresearchgate.net

Table 1: Anti-inflammatory and Analgesic Activities of Selected Quinoxaline Derivatives

| Compound | Activity Type | Key Findings | Reference |